2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide
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Overview
Description
- This compound is a complex molecule with the following chemical formula:
C25H23ClN4O3S
. - It features a 1,2,4-triazole ring system, a sulfanyl group, and an acetamide moiety.
- The compound’s structure includes a chlorophenyl group, a methylphenyl group, and a fluorophenyl group.
- It exhibits interesting pharmacological properties, making it relevant for scientific research.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via a three-step protocol
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen.
Industrial Production: While industrial-scale production methods are proprietary, laboratory-scale synthesis provides a foundation for further optimization.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate (e.g., antimicrobial, antiviral, or anticancer properties).
Chemistry: Explore its reactivity and use as a building block for more complex molecules.
Biology: Assess its impact on cellular processes.
Industry: Investigate applications in materials science or catalysis.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Explore signaling pathways influenced by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight distinctive features (e.g., specific substituents, stereochemistry).
Similar Compounds: Other related compounds include
Remember that this compound’s potential lies in its unique structure and diverse applications across scientific disciplines
Properties
Molecular Formula |
C25H21ClFN5OS |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H21ClFN5OS/c1-16-3-5-19(6-4-16)24-30-31-25(32(24)22-13-9-20(26)10-14-22)34-15-23(33)29-28-17(2)18-7-11-21(27)12-8-18/h3-14H,15H2,1-2H3,(H,29,33)/b28-17+ |
InChI Key |
NJRSNKZFOFOXKC-OGLMXYFKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C(\C)/C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=C(C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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